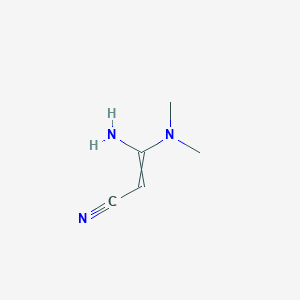![molecular formula C7H9BrN4O2 B11822697 N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide](/img/structure/B11822697.png)
N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide is a chemical compound that features a bromopyrimidine moiety linked to an ethoxyamino group and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide typically involves the reaction of 6-bromopyrimidine with ethoxyamine under specific conditions to form the ethoxyamino derivative. This intermediate is then reacted with formamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced chemical engineering techniques may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while hydrolysis can produce amines and carboxylic acids .
Scientific Research Applications
N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Mechanism of Action
The mechanism of action of N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The ethoxyamino and formamide groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N’-(6-bromopyrimidin-4-yl)ethoxycarbohydrazide
- 2-(6-bromopyrimidin-4-yl)acetonitrile
- N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
Uniqueness
N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxyamino group linked to the bromopyrimidine moiety differentiates it from other similar compounds, potentially offering unique advantages in its applications.
Properties
Molecular Formula |
C7H9BrN4O2 |
|---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide |
InChI |
InChI=1S/C7H9BrN4O2/c8-7-3-6(9-4-10-7)1-2-14-12-11-5-13/h3-5,12H,1-2H2,(H,11,13) |
InChI Key |
NLLCDUFWSCLPLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Br)CCONNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[(2-Bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid](/img/structure/B11822616.png)
![Benzeneacetamide, N-[(1R)-1-[[[[4-[[(aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-](/img/structure/B11822626.png)
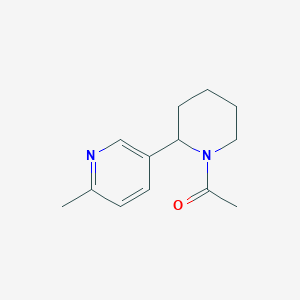
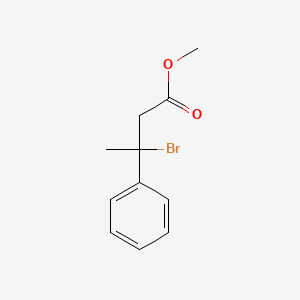

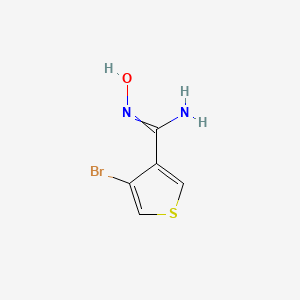
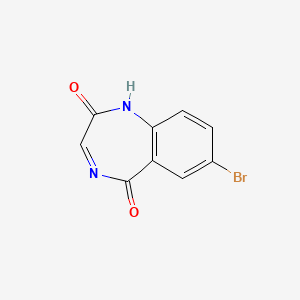
![N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11822653.png)
![3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822655.png)
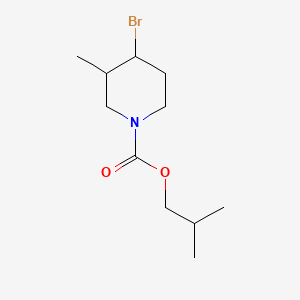
![N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11822672.png)
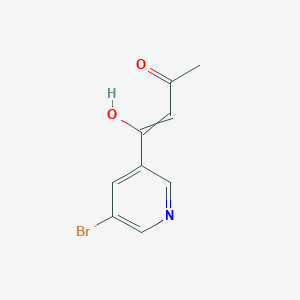
![2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide](/img/structure/B11822695.png)
